molecular formula C18H20FN3O2S2 B2470020 N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 922031-24-1

N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No. B2470020
CAS RN: 922031-24-1
M. Wt: 393.5
InChI Key: LSBFLKFIIXILHX-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing nitrogen and sulfur . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives have been used to treat different diseases with high therapeutic influence .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The Hantzsch synthesis is a preferred reaction for synthesizing thiazole and its derivatives . It involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum. Detailed in vitro studies are essential to understand its mode of action, minimum inhibitory concentration, and potential clinical applications .

Antifungal Potential

Given the thiazole scaffold’s relevance in antifungal drug development, this compound warrants exploration. Investigating its activity against fungal pathogens could lead to novel antifungal agents. Researchers may assess its effectiveness against species like Candida and Aspergillus .

Boron Reagent in Organic Synthesis

Considering the compound’s functional groups, it might serve as a boron reagent in Suzuki–Miyaura cross-coupling reactions. Researchers could explore its compatibility with various substrates and its role in constructing complex organic molecules .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, 2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

N-[4-[[2-(4-fluoroanilino)-2-oxoethyl]sulfanylmethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c19-13-5-7-14(8-6-13)20-16(23)11-25-9-15-10-26-18(21-15)22-17(24)12-3-1-2-4-12/h5-8,10,12H,1-4,9,11H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFLKFIIXILHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CSCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)methyl)thiazol-2-yl)cyclopentanecarboxamide

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